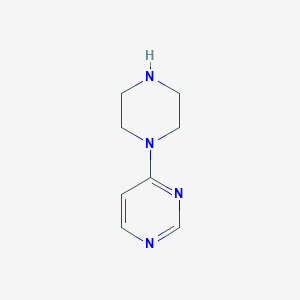

4-(Piperazin-1-yl)pyrimidine

Übersicht

Beschreibung

4-(Piperazin-1-yl)pyrimidine is an organic compound characterized by a pyrimidine ring bonded to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound often employ parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive functions and potentially alleviate symptoms of neurological disorders . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.

1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.

Uniqueness: 4-(Piperazin-1-yl)pyrimidine stands out due to its balanced pharmacokinetic properties and its potential for selective enzyme inhibition, making it a promising candidate for drug development .

Biologische Aktivität

4-(Piperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of piperazine with pyrimidine derivatives. Various synthetic routes have been explored to optimize yields and enhance biological activity. For instance, a four-step synthesis has been reported where starting materials are reacted under microwave conditions to yield high-purity compounds .

Antibacterial Activity

This compound derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study highlighted the compound's ability to inhibit Escherichia coli DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The minimal inhibitory concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL, indicating potent antibacterial properties comparable to traditional antibiotics like amoxicillin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4b | E. coli | 7.81 |

| 4b | Staphylococcus aureus | 15.63 |

| 4b | Bacillus subtilis | 31.25 |

Antiviral Activity

In addition to antibacterial properties, certain derivatives of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV). Structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly enhance antiviral efficacy. One derivative demonstrated a selectivity index greater than 61 against CHIKV, indicating its potential as a therapeutic agent .

Table 2: Antiviral Activity Against CHIKV

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Optimized Compound | <5 | >61 |

Anticancer Activity

Recent studies have also explored the anticancer potential of piperazine-pyrimidine hybrids. For example, one study reported that compounds derived from this structure exhibited moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM for one of the most promising derivatives . These compounds were shown to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells.

Table 3: Anticancer Activity of Piperazine-Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5e | Breast Cancer | 18 |

| Olaparib | Breast Cancer | 57.3 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.

- Antiviral : The mechanism involves interference with viral replication processes.

- Anticancer : Compounds inhibit PARP1, leading to impaired DNA repair in cancer cells.

Eigenschaften

IUPAC Name |

4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYFXRCWSZCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592770 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-52-0 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-(piperazin-1-yl)pyrimidine derivatives interact with Akt and what are the downstream effects of this interaction?

A1: One study [] investigated this compound derivatives as ATP-competitive inhibitors of Akt, an enzyme involved in cell signaling pathways regulating cell growth, proliferation, and survival. While the exact binding interactions were not fully elucidated in this specific paper, the competitive nature suggests these derivatives likely occupy the ATP binding site within Akt, preventing ATP binding and subsequent phosphorylation activity. Inhibiting Akt can disrupt downstream signaling cascades involved in tumorigenesis, making it a target for cancer therapies.

Q2: How does modifying the structure of this compound derivatives affect their activity as Akt inhibitors?

A2: Researchers employed 3D-QSAR modeling (CoMFA and CoMSIA) to understand the relationship between the structure of this compound derivatives and their Akt inhibitory activity []. They found that the electrostatic, hydrophobic, and hydrogen bond donor properties of substituents on the scaffold significantly influence inhibitory potency. By analyzing these models, they designed new derivatives predicted to have improved activity, demonstrating the power of SAR studies in drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.